molecular formula C15H17FN4O B11777100 (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone

Cat. No.: B11777100
M. Wt: 288.32 g/mol
InChI Key: DUFCQEWYBVYRNC-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazole rings using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (4-Aminopiperidin-1-yl)(4-fluorophenyl)methanone
  • (3-Aminopiperidin-1-yl)(4-fluorophenyl)methanone

Uniqueness

Compared to similar compounds, (4-Aminopiperidin-1-yl)(3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanone stands out due to the presence of both the pyrazole and piperidine rings. This unique combination enhances its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C15H17FN4O

Molecular Weight

288.32 g/mol

IUPAC Name

(4-aminopiperidin-1-yl)-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone

InChI

InChI=1S/C15H17FN4O/c16-11-3-1-10(2-4-11)13-9-14(19-18-13)15(21)20-7-5-12(17)6-8-20/h1-4,9,12H,5-8,17H2,(H,18,19)

InChI Key

DUFCQEWYBVYRNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)F

Origin of Product

United States

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